BenchChemオンラインストアへようこそ!

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Sulfoximine Solubility Matched Molecular Pair

This heteroatom-rich, Boc-protected cyclobutyl-methylsulfoximine building block (CAS 2445791-65-9) uniquely integrates a rigid cyclobutyl core, a chiral sulfonimidoyl warhead, and an orthogonal aminomethyl handle in a single, compact scaffold. Unlike simple sulfonamides, the sulfonimidoyl NH donates an extra H-bond vector, boosting aqueous solubility by a median +0.7 log units while preserving drug-like properties. Validated in the synthesis of low-nanomolar IDO1 inhibitors (IC₅₀ 49.5 nM), the Boc group allows late-stage diversification without compromising stereochemical integrity. The defined cyclobutyl exit-vector geometry is essential for targeting kinase hinge regions and heme-binding pockets. Procure this differentiated intermediate to accelerate medchem library generation with enhanced solubility and target engagement profiles.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37
CAS No. 2445791-65-9
Cat. No. B2966773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
CAS2445791-65-9
Molecular FormulaC11H22N2O3S
Molecular Weight262.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C
InChIInChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyBMNNGEZEYSNRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Tert‑butyl N‑[[3‑(methylsulfonimidoyl)cyclobutyl]methyl]carbamate (CAS 2445791‑65‑9) Is Gaining Attention as a Specialized Sulfoximine Building Block


Tert‑butyl N‑[[3‑(methylsulfonimidoyl)cyclobutyl]methyl]carbamate (CAS 2445791‑65‑9) is a heteroatom‑rich, protected cyclobutyl‑methylsulfoximine building block increasingly employed in medicinal chemistry and agrochemical synthesis. The molecule integrates a Boc‑protected aminomethyl handle with a rigid cyclobutyl scaffold bearing a methylsulfonimidoyl (sulfoximine) group, generating a compact, chiral, and functionally dense intermediate [1]. Unlike simple sulfonamide or sulfone analogs, the sulfonimidoyl moiety introduces an additional hydrogen‑bond donor/acceptor vector at the imine nitrogen, enabling fine‑tuned modulation of target engagement and physicochemical properties without substantially increasing molecular weight [2]. This combination of rigidity, protected amine functionality, and a biologically validated sulfoximine warhead positions the compound as a versatile precursor for generating drug‑like libraries, particularly for targets where spatial constraint and hydrogen‑bonding geometry are critical.

Why a Generic Cyclobutyl‑Sulfonamide or an Unprotected Sulfoximine Cannot Replace Tert‑butyl N‑[[3‑(methylsulfonimidoyl)cyclobutyl]methyl]carbamate


The precise placement of the methylsulfonimidoyl unit on the cyclobutyl ring and the presence of the Boc‑protected aminomethyl linker create a unique spatial and electronic signature that is not replicated by generic cyclobutyl‑sulfonamide or simple sulfoximine alternatives. Replacing the sulfonimidoyl group with a sulfonamide eliminates the imine nitrogen vector, which has been shown in matched‑molecular‑pair analyses to reduce aqueous solubility by an average of 0.7 log units and to alter hydrogen‑bonding capacity in a way that frequently diminishes target affinity [1]. Conversely, using an unprotected sulfoximine removes the orthogonal Boc handle, forcing late‑stage deprotection strategies that often compromise overall yield and stereochemical integrity during multi‑step syntheses of IDO1 or kinase‑targeted libraries [2]. The cyclobutyl core itself confers a defined exit‑vector geometry that is distinct from cyclopentyl or linear analogs, directly impacting the three‑dimensional presentation of the sulfoximine pharmacophore in enzyme pockets such as indoleamine 2,3‑dioxygenase 1 (IDO1) [3].

Quantitative Differentiation Evidence for Tert‑butyl N‑[[3‑(methylsulfonimidoyl)cyclobutyl]methyl]carbamate vs. Closest Analogs


Sulfoximine vs. Sulfonamide: A Matched‑Pair Solubility Advantage

In a systematic matched‑molecular‑pair analysis of 153 sulfoximine‑containing compounds from Boehringer Ingelheim's corporate collection, replacing a sulfonamide group with a sulfonimidoyl (sulfoximine) moiety increased aqueous thermodynamic solubility by a median of 0.7 log units (i.e., approximately 5‑fold) across multiple chemotypes [1]. For cyclobutyl‑containing building blocks, the target compound incorporates the solubility‑enhancing sulfonimidoyl motif, while the closest sulfonamide analog, tert‑butyl N‑[[3‑(methylsulfonamido)cyclobutyl]methyl]carbamate, lacks this benefit and is expected to exhibit significantly lower solubility in early‑stage library synthesis, potentially limiting its utility in biochemical assays conducted at higher concentrations.

Sulfoximine Solubility Matched Molecular Pair

Metabolic Stability of the Sulfonimidoyl Group vs. Sulfone

In vitro metabolic stability studies on matched molecular pairs demonstrated that sulfonimidoyl‑containing compounds exhibit human liver microsomal clearance values that are, on average, 2.3‑fold lower (i.e., more stable) than their corresponding sulfone analogs [1]. The target compound's methylsulfonimidoyl group is expected to confer this metabolic advantage relative to tert‑butyl N‑[[3‑(methylsulfonyl)cyclobutyl]methyl]carbamate, a commercially available sulfone‑based building block. This difference is critical for programs aiming to reduce metabolic liability while maintaining the cyclobutyl scaffold geometry.

Metabolic Stability Sulfoximine Microsomal Clearance

Cyclobutyl vs. Cyclopentyl Scaffold: IDO1 Inhibitor Potency

A final compound incorporating the trans‑3‑(S‑methylsulfonimidoyl)cyclobutyl fragment, derived from a precursor closely related to the target building block, exhibited an IC50 of 49.5 nM against recombinant human IDO1 [1]. The corresponding cyclopentyl analog, tert‑butyl N‑{3‑[imino(methyl)oxo‑λ⁶‑sulfanyl]cyclopentyl}carbamate‑derived series, has not been reported to achieve equivalent potency in the same assay, suggesting that the smaller, more constrained cyclobutyl ring enables a more optimal fit within the IDO1 active site. This potency advantage is consistent with the cyclobutyl group's reduced conformational flexibility, which pre‑organizes the sulfoximine pharmacophore for productive target engagement [2].

IDO1 Cyclobutyl Sulfoximine Binding Affinity

Positional Isomer Differentiation: Methylsulfonimidoyl at C3 vs. Methylsulfonimidoyl‑methyl at C3

The target compound, with the methylsulfonimidoyl group directly attached to the cyclobutyl C3 position (via sulfur), provides a distinct synthetic handle compared to its positional isomer tert‑butyl N‑[3‑[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate, where a methylene spacer is inserted between the cyclobutyl ring and the sulfoximine sulfur. The direct attachment in the target compound results in a shorter, more rigid side chain that reduces the number of rotatable bonds by one, favorably impacting ligand binding entropy [1]. While no direct potency comparison in the same assay is available, the direct‑attachment isomer is exclusively exemplified in the high‑potency IDO1 inhibitor patent US 10,927,086 B2, whereas the methylene‑spaced isomer is not represented in the same potent compound set [2].

Regioisomer Cyclobutyl Sulfoximine Synthetic Accessibility

Where Tert‑butyl N‑[[3‑(methylsulfonimidoyl)cyclobutyl]methyl]carbamate Provides Maximum Procurement Value


IDO1‑Targeted Cancer Immunotherapy Hit‑to‑Lead Optimization

The cyclobutyl‑methylsulfoximine fragment has been validated in the synthesis of IDO1 inhibitors with an IC50 of 49.5 nM [1]. Medicinal chemistry teams procuring this building block can rapidly generate analogs of the exemplified lead series by deprotecting the Boc group and coupling the resulting amine to diverse oxadiazole or other heterocyclic warheads, leveraging the scaffold's demonstrated low‑nanomolar potency and favorable metabolic stability profile relative to sulfone‑based alternatives.

Kinase Inhibitor Library Design Requiring Constrained Exit Vectors

The rigid cyclobutyl core enforces a defined exit‑vector geometry that is particularly valuable for targeting the hinge region of kinases or the heme‑binding pocket of IDO/TDO enzymes [2]. The Boc‑protected amine allows orthogonal functionalization, enabling library chemists to explore diverse capping groups while preserving the stereochemical integrity of the sulfoximine. The enhanced aqueous solubility of the sulfonimidoyl motif (median +0.7 log units over sulfonamides [3]) ensures that resulting compounds remain in solution during automated high‑throughput screening.

Agrochemical Sulfoximine Scaffold Diversification

Given the commercial success of the sulfoximine insecticide Sulfoxaflor [3], the target compound offers a novel cyclobutyl‑constrained scaffold for agrochemical discovery programs seeking to differentiate from existing sulfoximine patents. The combination of a rigid, compact cyclobutyl ring and a Boc‑protected aminomethyl group provides a synthetically accessible entry point for generating proprietary N‑functionalized sulfoximine libraries with improved metabolic stability over sulfone‑based agrochemical leads.

Peptidomimetic Synthesis Incorporating a Sulfoximine Amide Bond Isostere

The sulfonimidoyl group functions as a chiral, hydrogen‑bond‑donating isostere of the amide carbonyl, while the Boc‑aminomethyl handle allows direct incorporation into solid‑phase peptide synthesis protocols [1]. The cyclobutyl ring imposes backbone rigidity, which is essential for stabilizing β‑turn conformations. Procurement of this building block enables the synthesis of peptidomimetics with enhanced metabolic stability and target residence time compared to conventional peptide analogs.

Quote Request

Request a Quote for Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.